molecular formula C8H7Cl2NO2 B3046724 Ethyl 3,5-dichloropicolinate CAS No. 128073-19-8

Ethyl 3,5-dichloropicolinate

Cat. No. B3046724
CAS RN: 128073-19-8
M. Wt: 220.05 g/mol
InChI Key: GDANWGXDANXYNZ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloropicolinate is a chemical compound that is widely used in scientific research. It is a derivative of picolinic acid and is also known as 3,5-dichloropicolinic acid ethyl ester. This compound has gained significant attention due to its potential applications in the fields of agriculture and medicine.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloropicolinate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of certain amino acids. This results in the disruption of essential metabolic pathways in plants and microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and has been shown to have antitumor activity in vitro. In addition, it has been shown to have a low toxicity profile in mammals, making it a potentially safe compound for use in pharmaceuticals and other applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 3,5-dichloropicolinate is its broad spectrum of activity against weeds, bacteria, and fungi. This makes it a versatile compound for use in a variety of applications. However, its use is limited by its low solubility in water, which can make it difficult to administer in certain situations. In addition, its mode of action is not fully understood, which can make it difficult to optimize its use in different applications.

Future Directions

There are several future directions for research on Ethyl 3,5-dichloropicolinate. One area of interest is the development of new herbicides and pesticides based on this compound. Another area of interest is the development of new antibiotics and antifungal agents based on its antibacterial and antifungal properties. In addition, further research is needed to fully understand its mechanism of action and to optimize its use in different applications.
Conclusion:
This compound is a versatile compound with a wide range of potential applications in scientific research. Its broad spectrum of activity against weeds, bacteria, and fungi makes it a valuable tool in the development of new herbicides, pesticides, antibiotics, and antifungal agents. However, further research is needed to fully understand its mechanism of action and to optimize its use in different applications.

Scientific Research Applications

Ethyl 3,5-dichloropicolinate has a wide range of applications in scientific research. It is commonly used as a herbicide and is effective against a variety of weeds. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, it has been used in the synthesis of other compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

ethyl 3,5-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDANWGXDANXYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626075
Record name Ethyl 3,5-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128073-19-8
Record name Ethyl 3,5-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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